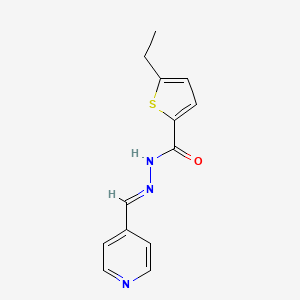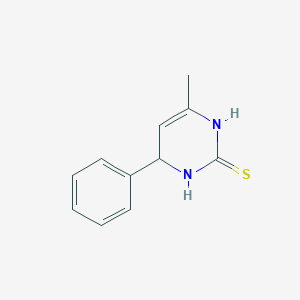![molecular formula C19H15Cl2FO3 B5165134 6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5165134.png)
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as a substituted salicylaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the propyl group: The propyl group can be introduced via alkylation using a propyl halide in the presence of a base like potassium carbonate.
Attachment of the chloro and fluoro groups: The chloro and fluoro groups are introduced through electrophilic aromatic substitution reactions using reagents like thionyl chloride and fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-CHLORO-7-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-PHENYL-2H-CHROMEN-2-ONE
- 6-CHLORO-7-[(2-CHLORO-6-FLUOROBENZYL)OXY]-4-METHYL-2H-CHROMEN-2-ONE
Uniqueness
6-CHLORO-7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific combination of chloro, fluoro, and propyl groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FO3/c1-2-4-11-7-19(23)25-17-9-18(15(21)8-12(11)17)24-10-13-14(20)5-3-6-16(13)22/h3,5-9H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGCKWERAFZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5165056.png)
![1-(4-Methoxyphenyl)-3-[2-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B5165064.png)
![3-[(2-ethylhexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5165068.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride](/img/structure/B5165070.png)
![3-allyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5165073.png)
![1-cyclopentyl-4-[2-(2-isoxazolidinylcarbonyl)-4-methoxyphenoxy]piperidine](/img/structure/B5165080.png)
![3-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-N-propan-2-ylbenzenesulfonamide](/img/structure/B5165094.png)
![3-(1H-indol-3-yl)-N-[2-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide](/img/structure/B5165101.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5165110.png)


![2-chloro-4,5-difluoro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B5165137.png)
![8-bromo-6-phenyl-1,6-dihydro-2H-pyrazino[2,1-b]quinazolin-3(4H)-one](/img/structure/B5165153.png)
![3,5-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5165156.png)
